molecular formula C20H32O5 B1246566 19-Hydroxy-ltb4

19-Hydroxy-ltb4

Cat. No. B1246566
M. Wt: 352.5 g/mol
InChI Key: XZKUIIFETKOPRD-VUKNTZOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-hydroxyleukotriene B4 is a leukotriene that is leukotriene B4 carrying an additional hydroxy substituent at position 19. It has a role as a mouse metabolite and a rat metabolite. It is a leukotriene, a long-chain fatty acid, a triol, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 19-hydroxyleukotriene B4(1-).

Scientific Research Applications

Metabolism and Role in Inflammation

19-Hydroxy-ltb4 is metabolized by cytochrome P450 enzymes, particularly those in the CYP4F subfamily, which are believed to play a significant role in the regulation of inflammation. CYP4F6 converts Leukotriene B4 (LTB4) into 19-hydroxy-LTB4 and 18-hydroxy-LTB4, suggesting a potential modulating effect on inflammatory responses in various organs including the lung and brain (Bylund et al., 2003).

Inhibitor Development for LTA4 Hydrolase

19-Hydroxy-ltb4 is related to LTB4, whose production is the final step in the biosynthesis of this potent chemoattractant. Inhibitors of LTA4 hydrolase, which catalyzes this step, have been developed as potential treatments for inflammatory diseases. This underscores the importance of understanding 19-hydroxy-ltb4 metabolism in the context of inflammation and immune responses (Penning et al., 2000).

Role in Immune Response and Disease

LTB4, which is closely related to 19-hydroxy-ltb4, is a key mediator in various inflammatory diseases. Understanding the metabolism of LTB4, including its conversion to 19-hydroxy-ltb4, could provide insights into the mechanisms of diseases like arthritis, dermatitis, and chronic obstructive pulmonary disease. This is relevant for the development of targeted therapies against these conditions (Haeggström, 2004).

Potential in Cancer Therapy

The metabolism of LTB4 to compounds like 19-hydroxy-ltb4 has implications in cancer therapy. LTA4H, involved in the production of LTB4, has been identified as a potential target for cancer prevention and therapy, especially in cancers associated with chronic inflammation (Chen et al., 2004).

Implications in Cardiovascular Disease

The LTB4 and its related metabolites, including 19-hydroxy-ltb4, are implicated in cardiovascular diseases. In particular, the LTB4-BLT1 axis and the cysteinyl LTs-CysLT1/2 axis are involved in chronic inflammatory diseases such as atherosclerosis. This suggests the potential role of 19-hydroxy-ltb4 in such pathologies and its significance in the development of cardiovascular therapies (Sasaki & Yokomizo, 2019).

properties

Product Name

19-Hydroxy-ltb4

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1

InChI Key

XZKUIIFETKOPRD-VUKNTZOFSA-N

Isomeric SMILES

CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O

Canonical SMILES

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

synonyms

19-hydroxy-LTB4
5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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